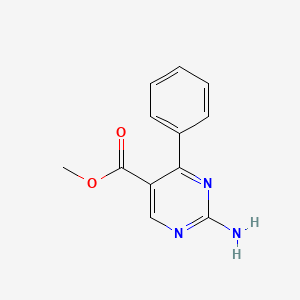

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

Description

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (CAS: 1150163-80-6) is a pyrimidine derivative with a molecular formula of C₁₂H₁₁N₃O₂ and a molecular weight of 245.24 g/mol. It is characterized by a pyrimidine ring substituted with an amino group at position 2, a phenyl group at position 4, and a methyl ester at position 5 . This compound is commercially available with a purity of ≥98% and is utilized in research applications across academia and industries such as pharmaceuticals and materials science .

Properties

IUPAC Name |

methyl 2-amino-4-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-17-11(16)9-7-14-12(13)15-10(9)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPFYCCCSWUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572388 | |

| Record name | Methyl 2-amino-4-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150163-80-6 | |

| Record name | Methyl 2-amino-4-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The preparation of methyl 2-amino-4-phenylpyrimidine-5-carboxylate generally involves the construction of the pyrimidine ring followed by functional group transformations to introduce the amino and methyl ester functionalities at the 2- and 5-positions, respectively, and a phenyl substituent at the 4-position.

Key Preparation Routes and Procedures

Esterification and Amination Starting from Pyrimidine Precursors

A common synthetic route starts from ethyl or methyl 2-chloro-4-phenylpyrimidine-5-carboxylate derivatives, which undergo nucleophilic substitution with ammonia or amines to introduce the amino group at the 2-position.

Step 1: Synthesis of 2-chloro-4-phenylpyrimidine-5-carboxylate

This intermediate is prepared by chlorination of ethyl or methyl 4-methyl-6-phenylpyrimidine-5-carboxylate using phosphorus oxychloride (POCl3) under heating conditions (e.g., 100°C) for several hours. The reaction proceeds via substitution of the 2-position hydrogen by chlorine.

Step 2: Amination

The 2-chloro intermediate is then reacted with ammonia or substituted anilines in solvents such as 1,4-dioxane with catalytic acid (4.0 M HCl in dioxane) at elevated temperatures (~100°C) for 12 hours. This step replaces the chlorine atom with an amino group, yielding 2-amino-4-phenylpyrimidine-5-carboxylate esters.

Step 3: Hydrolysis and Esterification

The ester group at the 5-position can be hydrolyzed under basic conditions (NaOH in methanol/water mixture) at 100°C for 12 hours to obtain the corresponding carboxylic acid, which can be re-esterified to the methyl ester if needed.

Direct Synthesis from Ethyl 2-Amino-4-Phenylpyrimidine-5-Carboxylate

An alternative route involves direct synthesis of ethyl 2-amino-4-phenylpyrimidine-5-carboxylate followed by esterification or transesterification to the methyl ester.

Detailed Experimental Conditions and Yields

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl 4-methyl-6-phenylpyrimidine-5-carboxylate + POCl3 | ~100°C | Several h | Not specified | Chlorination to 2-chloro intermediate |

| 2 | 2-chloro derivative + Ammonia / substituted aniline + 4 M HCl in 1,4-dioxane | 100°C | 12 h | ~82% | Amination at 2-position |

| 3 | Hydrolysis with NaOH in methanol/water | 100°C | 12 h | Not specified | Conversion to carboxylic acid |

| 4 | Esterification/transesterification with methanol + KOH | Reflux | 5 h | 94% | Methyl ester formation from ethyl ester |

Mechanistic Insights and Reaction Monitoring

- The chlorination step using POCl3 is a classical electrophilic substitution that activates the 2-position for nucleophilic displacement.

- Amination proceeds via nucleophilic aromatic substitution (SNAr) where the amine replaces the chlorine atom.

- Hydrolysis under basic conditions converts esters to carboxylic acids, which can be re-esterified to methyl esters.

- Reaction progress is commonly monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm completion and purity.

Representative Research Findings

- Ashoka et al. (2016) reported the synthesis of 2-N-(aryl substituted)-4-methyl-6-phenylpyrimidine-5-carboxylates via chlorination and amination steps, with purification by solvent extraction and drying, yielding compounds with melting points around 78–80°C and yields up to 82%.

- Schenone et al. (1990) described the synthesis of 2-amino-4-phenylpyrimidine-5-carboxylic acid derivatives by hydrolysis of ethyl esters using potassium hydroxide in methanol, achieving yields near 94%.

- Other studies have demonstrated the reduction of ester intermediates to hydroxymethyl derivatives under basic conditions, indicating the versatility of the ester functional group in pyrimidine chemistry.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Observations:

Substituent Effects on Reactivity and Solubility: The amino group at position 2 in the target compound enhances hydrogen-bonding capability compared to analogs with methyl or phenyl groups at this position (e.g., CAS 70733-12-9) . Ester Groups: Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., CAS 15400-53-0) . Ethyl esters may offer better solubility in organic solvents.

Benzylamino and p-tolylamino groups (CAS 1022543-36-7, 903445-89-6) introduce steric bulk, which could influence binding to biological targets .

Antioxidant Activity :

While the target compound lacks direct antioxidant data, structurally related Biginelli-type pyrimidines (e.g., 6-methyl-2-thioxo derivatives) exhibit free radical scavenging activity, suggesting that substituents like thioxo or hydroxyl groups may enhance such properties .

Biological Activity

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (MAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MAPC, focusing on its mechanisms of action, anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

MAPC is characterized by a pyrimidine ring substituted at the 2-position with an amino group, at the 4-position with a phenyl group, and at the 5-position with a carboxylate ester. Its molecular formula is with a molecular weight of approximately 228.23 g/mol. The structure contributes to its potential biological activity, making it a candidate for further pharmacological evaluation.

The biological activity of MAPC is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various cellular processes. Preliminary studies suggest that MAPC may modulate pathways associated with cell proliferation and apoptosis, which are critical in cancer therapy. The exact mechanisms are still under investigation but may involve:

- Enzyme inhibition : MAPC may inhibit specific enzymes involved in metabolic pathways.

- Receptor interaction : The compound could interact with cell surface receptors, influencing signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MAPC. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.87 - 12.91 |

| MDA-MB-231 (TNBC) | 1.75 - 9.46 |

| Standard (5-FU) | 17.02 (MCF-7) 11.73 (MDA-MB-231) |

These results indicate that MAPC exhibits potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) . Notably, MAPC has shown a favorable selectivity index against cancer cells compared to non-cancerous cells, suggesting its potential as an effective anticancer agent.

Case Studies

- In vitro Study on MCF-7 Cells : A study reported that treatment with MAPC resulted in increased levels of caspase-9, indicating the induction of apoptosis through mitochondrial pathways .

- In vivo Study on MDA-MB-231 Cells : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with MAPC significantly inhibited lung metastasis compared to known compounds like TAE226 .

Antimicrobial Activity

MAPC has also been investigated for its potential antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that MAPC has an oral bioavailability of approximately 31.8% and demonstrates no acute toxicity in animal models up to concentrations of 2000 mg/kg . This profile suggests a favorable safety margin for therapeutic applications.

Q & A

Q. How can researchers address low reproducibility in catalytic asymmetric syntheses of this compound?

- Chiral ligand screening : Test BINAP or PyBOX ligands with Pd/Cu catalysts for enantioselective arylations. In situ monitoring (ReactIR) identifies intermediate formation bottlenecks. DoE (Design of Experiments) optimizes parameters (catalyst loading, pressure) to reduce batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.